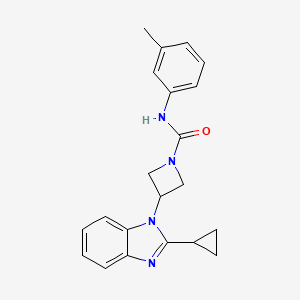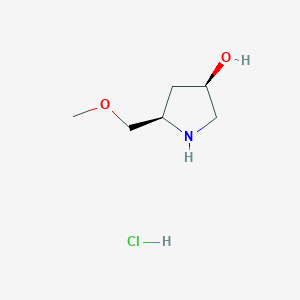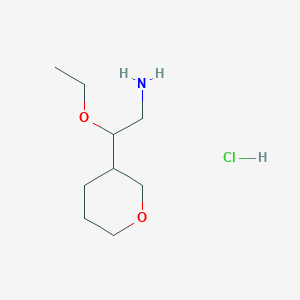
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as CPI-1205, is a potent and selective inhibitor of the histone methyltransferase enzyme, EZH2. EZH2 is a key regulator of gene expression and is frequently overexpressed in various cancers, including prostate, breast, and lymphoma. Therefore, CPI-1205 has been investigated as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is responsible for adding methyl groups to histone proteins, leading to the repression of gene expression. By inhibiting EZH2, this compound can restore the expression of tumor-suppressive genes that are silenced in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the reduction of histone methylation, and the restoration of gene expression. In preclinical studies, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further clinical development. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for the development of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the investigation of this compound in combination with other chemotherapy agents, as it has shown synergistic effects in preclinical studies. Additionally, the development of more potent and soluble EZH2 inhibitors could lead to improved efficacy and reduced toxicity. Finally, the identification of biomarkers that can predict the response to this compound could improve patient selection and treatment outcomes.
Métodos De Síntesis
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the formation of the azetidine ring, the introduction of the benzimidazole moiety, and the final coupling of the carboxamide group. The synthesis of this compound has been described in detail in a patent application by Constellation Pharmaceuticals, Inc.
Aplicaciones Científicas De Investigación
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In a study published in Cancer Cell, this compound was shown to inhibit the growth of EZH2-dependent lymphoma cells both in vitro and in vivo. Furthermore, this compound was found to synergize with other chemotherapy agents, such as doxorubicin and vincristine, in reducing tumor growth.
Propiedades
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14-5-4-6-16(11-14)22-21(26)24-12-17(13-24)25-19-8-3-2-7-18(19)23-20(25)15-9-10-15/h2-8,11,15,17H,9-10,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJROOHMVMHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)



![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)
![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2443953.png)
![3-[[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2443954.png)


